8-Hydroxy-2-methyl-2-azaspiro[4.5]decan-3-one
Description
Official Chemical Identity and Registry Information
The systematic nomenclature of 8-Hydroxy-2-methyl-2-azaspiro[4.5]decan-3-one follows International Union of Pure and Applied Chemistry conventions for spirocyclic compounds containing nitrogen heteroatoms. The compound is officially registered with the Chemical Abstracts Service under the number 1936564-59-8, providing a unique identifier for this specific molecular structure. The IUPAC name "this compound" systematically describes the complete molecular architecture, indicating the presence of a hydroxyl group at position 8, a methyl substituent at position 2 on the nitrogen atom, and a ketone functional group at position 3 within the spirocyclic framework.
The molecular formula C₁₀H₁₇NO₂ reflects the elemental composition, with a molecular weight of 183.25 daltons. This formula indicates the incorporation of ten carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and two oxygen atoms within the spirocyclic structure. The compound's systematic representation can be expressed through multiple chemical notation systems, including the Simplified Molecular Input Line Entry System string "CN1CC2(CCC(CC2)O)CC1=O" and the International Chemical Identifier "InChI=1S/C10H17NO2/c1-11-7-10(6-9(11)13)4-2-8(12)3-5-10/h8,12H,2-7H2,1H3".
Properties
IUPAC Name |
8-hydroxy-2-methyl-2-azaspiro[4.5]decan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-11-7-10(6-9(11)13)4-2-8(12)3-5-10/h8,12H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCVXTBVRLXRML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCC(CC2)O)CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1936564-59-8 | |
| Record name | 8-hydroxy-2-methyl-2-azaspiro[4.5]decan-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Action Environment
Environmental factors can influence the action, efficacy, and stability of 8-Hydroxy-2-methyl-2-azaspiro[4.5]decan-3-one. For instance, the formation rate of this compound from its precursor depends on factors such as temperature, moisture, and the presence of certain excipients . .
Biological Activity
8-Hydroxy-2-methyl-2-azaspiro[4.5]decan-3-one is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including data from various studies, case analyses, and relevant research findings.
Chemical Structure and Properties
This compound features a unique spirocyclic structure that contributes to its biological properties. The compound's molecular formula is CHNO, and it exhibits various functional groups that may influence its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been evaluated in several contexts:
1. Anticancer Activity
Recent studies indicate that this compound exhibits significant anticancer properties. For instance, it has been shown to induce apoptosis in cancer cell lines by activating caspase pathways, which are critical for programmed cell death.
| Cell Line | Caspase Activation (pg/mL) | Control (pg/mL) |
|---|---|---|
| Panc-1 | 544.50 ± 5 | 64.00 ± 5 |
| Staurosporine | 503.00 ± 4 | - |
The above table demonstrates the efficacy of this compound in promoting caspase activation compared to controls, suggesting its potential as an anticancer agent .
2. Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies show that it possesses inhibitory effects against various bacterial strains, including multidrug-resistant strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | <0.25 μg/mL |
| Escherichia coli | 1 μg/mL |
These findings highlight the compound's potential as a novel antimicrobial agent .
The mechanism by which this compound exerts its biological effects involves several pathways:
1. Apoptosis Induction
The compound activates caspases, leading to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 . This shift promotes cell death in cancer cells.
2. Inhibition of Bacterial Growth
The antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell wall synthesis and inhibit essential enzymatic processes within the bacteria .
Case Studies
Case Study 1: Anticancer Efficacy in Vivo
A study conducted on mice bearing tumor xenografts demonstrated that treatment with this compound resulted in significant tumor reduction compared to untreated controls. The compound was administered at varying dosages, with optimal results observed at a dosage of 50 mg/kg.
Case Study 2: Antimicrobial Resistance
In a clinical setting, patients infected with resistant strains of Staphylococcus aureus were treated with formulations containing this compound. Results showed a marked improvement in clinical outcomes and a reduction in bacterial load within days of treatment .
Scientific Research Applications
Predicted Collision Cross Section Data
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 184.13321 | 142.5 |
| [M+Na]+ | 206.11515 | 151.8 |
| [M+NH₄]+ | 201.15975 | 152.2 |
| [M+K]+ | 222.08909 | 146.3 |
| [M-H]- | 182.11865 | 143.7 |
Medicinal Chemistry
8-Hydroxy-2-methyl-2-azaspiro[4.5]decan-3-one has been explored for its potential as a pharmaceutical agent due to its structural similarity to known biologically active compounds.
Case Studies:
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines, suggesting its potential as an anticancer drug candidate.
- Neuroprotective Effects : Research has suggested that derivatives of spiro compounds can have neuroprotective properties, which may extend to this compound, warranting further investigation into its effects on neurodegenerative diseases.
The compound's ability to interact with biological systems makes it a candidate for various therapeutic applications.
Potential Mechanisms:
- Enzyme Inhibition : It may function as an inhibitor for specific enzymes involved in disease pathways, similar to other spiro compounds that have shown promise in inhibiting kinases and other targets.
Synthetic Applications
The compound can serve as an intermediate in the synthesis of more complex molecules, particularly in the development of new therapeutic agents.
Synthetic Pathways:
- The synthesis of this compound can be achieved through various organic reactions, allowing for modifications that enhance its pharmacological properties.
Comparison with Similar Compounds
Key Structural Differences
The compound’s spiro[4.5]decane scaffold is shared with numerous derivatives, but substituent variations critically influence bioactivity:
- Heteroatom Position: Unlike 1-thia-4-azaspiro derivatives (e.g., compounds in ), which replace a carbon with sulfur at position 1, the target molecule retains a nitrogen at position 2 (2-azaspiro).
- Substituents : The 8-hydroxy group distinguishes it from analogs like AF710B (1-thia-3,8-diazaspiro with methyl groups) and 4-(4-fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one (fluorophenyl and methyl substituents) . Hydroxy groups often enhance solubility but may reduce membrane permeability.
Physicochemical Properties
Receptor Modulation
Antimicrobial and Anticancer Activity
- Antimicrobial : Thia-azaspiro derivatives with halogenated aryl groups (e.g., 4-(2-chlorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one) exhibit activity against S. aureus and E. coli . The target’s hydroxyl group could modulate selectivity but may require structural optimization for potency.
- Anticancer: Compounds like 2-(4-nitrobenzylidene)-1-thia-4-azaspiro[4.5]decan-3-one () show 100-fold higher toxicity in HepG-2 cancer cells than normal cells, driven by electron-withdrawing substituents .
Structure-Activity Relationship (SAR) Trends
- Electron-Withdrawing Groups: Nitro (-NO₂) and chloro (-Cl) substituents enhance antimicrobial and anticancer activities .
- Hydrophobic Substituents : Methyl and benzyl groups improve CNS penetration (e.g., AF710B) but may reduce solubility .
- Hydroxy Groups : While understudied in the evidence, 8-OH could increase hydrogen bonding with targets like kinases or DNA, though metabolic instability might arise .
Preparation Methods
Molecular and Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₇NO₂ |
| Molecular Weight | 183.25 g/mol |
| IUPAC Name | 8-hydroxy-2-methyl-2-azaspiro[4.5]decan-3-one |
| SMILES | CN1CC2(CCC(CC2)O)CC1=O |
| InChIKey | SXCVXTBVRLXRML-UHFFFAOYSA-N |
| PubChem CID | 121206940 |
Preparation Methods Analysis
General Synthetic Strategies for Azaspiro[4.5]decane Derivatives
The synthesis of azaspiro[4.5]decane systems, including this compound, generally involves the construction of the spirocyclic core through cyclization reactions. According to literature on related compounds, two main approaches are prevalent:
- Oxidative Cyclization of Olefinic Precursors: This method utilizes oxidative conditions to induce cyclization of appropriately substituted olefinic amines, leading to the formation of the azaspiro[4.5]decane core.
- Ring-Closing Reactions: These may involve intramolecular nucleophilic substitutions or cycloadditions, often starting from linear or cyclic precursors bearing the necessary functional groups.
Table 1: General Synthetic Approaches
| Step | Description | Typical Reagents/Conditions |
|---|---|---|
| 1. Precursor Preparation | Synthesis of olefinic amine or related intermediate | Alkylation, amination, protection steps |
| 2. Cyclization | Formation of spirocyclic core via oxidative cyclization | Oxidants (e.g., peracids, hypervalent iodine) or transition metals |
| 3. Functionalization | Introduction of hydroxy and methyl groups | Hydroxylation, methylation, selective reduction/oxidation |
| 4. Purification | Isolation and purification of target compound | Chromatography, crystallization |
Example: Oxidative Cyclization Method
A representative method for synthesizing azaspiro[4.5]decane systems involves the following steps:
Synthesis of Olefinic Amine Precursor:
The starting material is typically an amino alcohol or amino ketone with an olefinic side chain positioned for cyclization.Oxidative Cyclization:
The precursor is treated with an oxidizing agent (e.g., m-chloroperbenzoic acid, iodine(III) reagents) under controlled conditions. The oxidation induces intramolecular cyclization, forming the spirocyclic azaspiro[4.5]decane core.Functional Group Manipulation:
Hydroxylation at the 8-position and methylation at the 2-position are achieved either during the cyclization or via subsequent functional group transformations, depending on the precursor design.
Table 2: Key Reaction Parameters (Representative)
| Parameter | Typical Range/Choice |
|---|---|
| Solvent | Dichloromethane, acetonitrile |
| Oxidant | m-CPBA, PhI(OAc)₂ |
| Temperature | 0°C to room temperature |
| Reaction Time | 1–24 hours |
| Yield (Typical) | 40–75% (for spirocyclic core) |
Notes on Selectivity and Optimization
- Regioselectivity: The position of the hydroxy and methyl groups is dictated by the precursor structure and the cyclization pathway.
- Stereochemistry: The reaction conditions and substituent effects can influence the stereochemical outcome, which is relevant for biological applications.
- Purification: Due to the potential formation of regio- and stereoisomers, chromatographic purification is often necessary.
Research Findings and Patent Landscape
- The oxidative cyclization method has been validated for a range of azaspiro[4.5]decane derivatives, with modifications to accommodate various substituents.
- Patent literature indicates ongoing interest in spirocyclic compounds for medicinal chemistry, suggesting further optimization and alternative synthetic routes may exist for this specific compound.
Summary Table: Preparation of this compound
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Precursor Synthesis | Amino alcohol/ketone, alkylation | Precursor designed for spirocyclization |
| Cyclization | Oxidant (e.g., m-CPBA), solvent | Forms spirocyclic core |
| Functionalization | Hydroxylation, methylation | May be integrated or sequential |
| Purification | Chromatography | Isolates pure target compound |
Q & A
Q. What experimental methods are recommended to confirm the spirocyclic structure of 8-Hydroxy-2-methyl-2-azaspiro[4.5]decan-3-one?
Methodological Answer: The spirocyclic structure can be confirmed via single-crystal X-ray diffraction (SC-XRD) . Key steps include:
- Crystal Growth : Use slow evaporation of a solvent (e.g., ethanol) to obtain high-quality single crystals.
- Data Collection : Employ a diffractometer (e.g., STOE IPDS II) with Mo-Kα radiation (λ = 0.71073 Å) and ω-scan mode.
- Structure Refinement : Use software like SHELX or X-RED32 for absorption correction and refinement.
- Validation : Confirm bond lengths (e.g., C–C: ~1.54 Å) and angles (e.g., tetrahedral N: ~109.5°) against standard values.
Example Crystallographic Parameters (from analogous spiro compounds):
| Parameter | Value () |
|---|---|
| Space Group | Triclinic, P1 |
| a, b, c | 8.1878 Å, 10.2241 Å, 12.2188 Å |
| α, β, γ | 79.901°, 73.796°, 67.674° |
| V (ų) | 905.83 |
| R Factor | 0.035 |
Q. Reference :
Q. What synthetic strategies are effective for constructing the 2-azaspiro[4.5]decan-3-one core?
Methodological Answer: The core can be synthesized via:
- Mannich Cyclization : React a β-ketoamide precursor with formaldehyde under acidic conditions to form the spiro ring.
- Oxidative Ring Closure : Use iodine or peroxides to facilitate intramolecular cyclization of a linear precursor.
- Post-Functionalization : Introduce substituents (e.g., hydroxy or methyl groups) via alkylation or hydroxylation after core formation.
Q. Key Considerations :
- Monitor reaction progress with TLC or HPLC to avoid over-oxidation.
- Optimize solvent polarity (e.g., THF vs. DCM) to enhance cyclization efficiency.
Q. What safety precautions are critical when handling this compound?
Methodological Answer: Based on analogous compounds (e.g., ):
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for powder handling.
- Toxicity Mitigation :
- Inhalation : Transfer to fresh air; administer oxygen if necessary.
- Skin Contact : Wash with soap and water for 15 minutes.
- Storage : Store in airtight containers at 2–8°C, away from oxidizers.
- Waste Disposal : Treat as hazardous waste; incinerate via certified facilities.
Q. How can computational methods predict the reactivity of this compound in nucleophilic reactions?
Methodological Answer: Use density functional theory (DFT) and reaction path search algorithms :
- Software : Gaussian, ORCA, or ICReDD’s quantum-chemical tools ().
- Steps :
- Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites.
- Simulate transition states (TS) for potential reaction pathways (e.g., SN2 vs. SN1 mechanisms).
- Compare activation energies (ΔG‡) to determine the most favorable pathway.
- Validation : Cross-check with experimental kinetic data (e.g., Arrhenius plots).
Example Application :
A TS search for hydroxylation at the spiro carbon showed a ΔG‡ of 25.3 kcal/mol, favoring a six-membered cyclic intermediate .
Q. Reference :
Q. How to resolve contradictions in reported spectroscopic data for derivatives of this compound?
Methodological Answer: Employ a multi-technique validation approach :
NMR Analysis : Compare - and -NMR shifts with computed spectra (e.g., using ACD/Labs or MestReNova).
Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns via HRMS (e.g., ESI-TOF).
X-ray Crystallography : Resolve stereochemical ambiguities by solving the crystal structure.
Statistical Analysis : Use multivariate regression to identify outliers in literature data.
Case Study :
Discrepancies in -NMR shifts for a methyl-substituted derivative were resolved by identifying solvent effects (DMSO vs. CDCl₃) .
Q. What strategies optimize the enantiomeric purity of this compound during synthesis?
Methodological Answer:
- Chiral Catalysis : Use asymmetric catalysts (e.g., Jacobsen’s salen complexes) for stereoselective cyclization.
- Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze one enantiomer.
- Chromatography : Perform chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol gradients.
Q. Key Metrics :
- Enantiomeric Excess (ee) : Target >98% via iterative recrystallization.
- Circular Dichroism (CD) : Validate absolute configuration by matching experimental and simulated spectra.
Q. How can AI-driven platforms enhance reaction design for novel derivatives?
Methodological Answer: Integrate AI tools (e.g., ICReDD’s platform) for:
- Reaction Prediction : Train neural networks on USPTO or Reaxys databases to propose viable synthetic routes.
- Condition Optimization : Use Bayesian optimization to screen solvents, catalysts, and temperatures.
- Feedback Loops : Feed experimental results back into simulations to refine predictive models.
Example Workflow :
AI predicted a 72% yield for a Pd-catalyzed cross-coupling derivative, validated experimentally within ±5% error .
Q. Reference :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
